4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol
Description
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
4-methyl-5,6,7,8-tetrahydro-3H-quinazoline-2-thione |
InChI |
InChI=1S/C9H12N2S/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12) |
InChI Key |
LZYWJYIMWLEDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=NC(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol can be achieved through various methods. One common approach involves the reaction of 2-aminobenzylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions typically include a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for enzyme inhibition.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of certain bacteria. This inhibition disrupts essential metabolic pathways, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The structural versatility of quinazolines allows for diverse functionalization. Key analogs include:
Key Observations :
- Positional Isomerism: Substitution at C4 (methyl vs. hydroxyl) or C2 (thiol vs. amine) significantly alters properties.
- Functional Group Impact : Thiols, compared to amines or hydroxyls, exhibit higher nucleophilicity and redox activity, making the target compound suitable for disulfide bond formation or metal coordination .
Functional Group Impact on Physicochemical Properties
- Solubility : Thiol-containing quinazolines (e.g., target compound) are less polar than hydroxyl analogs but more reactive than amine derivatives. This may explain the target compound’s higher cost relative to the hydroxyl variant .
- Stability : Thiols are prone to oxidation, necessitating storage under inert conditions, whereas amine or hydroxyl analogs are more stable .
- Boiling Points : The amine analog (CAS 58544-43-7) has a boiling point of 370.3°C, while thiol derivatives likely have lower boiling points due to weaker intermolecular forces .
Biological Activity
4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol is an organic compound recognized for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. Its unique structure, characterized by a tetrahydroquinazoline ring and a thiol group, contributes to its diverse interactions with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 180.27 g/mol. The presence of the thiol group at the second position enhances its reactivity and biological activity.
Research indicates that this compound may function as an enzyme inhibitor . It is believed to bind to specific enzymes or proteins, inhibiting their activity and modulating cellular signaling pathways. This mechanism is particularly relevant in cancer biology, where enzyme inhibition can alter tumor progression and survival.
1. Enzyme Inhibition
Studies have demonstrated that this compound can inhibit various enzymes involved in critical biological processes. Notably, it has shown potential as an inhibitor of histone deacetylase 6 (HDAC6), which plays a significant role in cancer cell proliferation and survival.
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| This compound | HDAC6 | >3000-fold selectivity over HDAC1 | High |
2. Anticancer Activity
The compound has been explored for its anticancer properties. Its ability to inhibit HDAC6 leads to increased acetylation of tubulin in neuronal cultures, suggesting potential applications in treating cancers resistant to traditional therapies. In vitro studies have shown that it can enhance the immunosuppressive function of T-regulatory cells, thereby influencing tumor microenvironments favorably for therapeutic outcomes.
3. Anti-inflammatory Properties
Research indicates that this compound may also exhibit anti-inflammatory effects by modulating T-cell responses. This activity is crucial for developing treatments for autoimmune diseases and chronic inflammatory conditions.
Case Studies
Case Study 1: HDAC6 Inhibition
A study published in Nature demonstrated that derivatives of tetrahydroquinazoline exhibited significant inhibition of HDAC6 activity at low concentrations (IC50 values in the nanomolar range). The compound's ability to selectively inhibit HDAC6 without affecting other HDACs highlights its therapeutic potential in oncology .
Case Study 2: Immunomodulatory Effects
In a separate investigation focused on immune modulation, researchers found that treatment with this compound enhanced the suppressive functions of T-regulatory cells in vitro. This effect was associated with reduced proliferation of conventional T-effector cells when co-cultured with Tregs treated with the compound.
Comparative Analysis with Related Compounds
The biological activity of this compound can be further understood by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-5-(methylamino)-5,6,7,8-tetrahydroquinazoline-2-thiol | Contains a methylamino group | Enhanced solubility and activity |
| 5,6,7,8-Tetrahydroquinazoline-2-thiol | Lacks methyl group at position 4 | Different biological profile |
| 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | Contains a carbonyl group instead of thiol | Altered reactivity |
Q & A
Q. What are the common synthetic routes for 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol?
A widely used method involves reacting 4-methyl-5,6,7,8-tetrahydroquinazolin-2-thiol with bromoacetic acid or acylating agents under controlled conditions to form derivatives like 2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide . Alternative approaches may include cyclocondensation of guanidine derivatives with aldehydes/ketones, as seen in related tetrahydroquinazoline syntheses . Reaction optimization often requires monitoring via HPLC and mass spectrometry to confirm purity and molecular weight .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. For example, X-ray diffraction studies of analogous tetrahydroquinazoline derivatives (e.g., imidazo-benzothiazoles) have validated bond lengths, angles, and spatial conformations . NMR (¹H/¹³C) can resolve substituent positions and hydrogen bonding patterns, particularly for the thiol group and methyl substituents .
Q. What analytical techniques ensure purity and identity during synthesis?
High-performance liquid chromatography (HPLC) is employed to assess purity, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns . Additional methods like IR spectroscopy and elemental analysis may complement these techniques to verify functional groups and stoichiometry.
Advanced Research Questions
Q. What biological targets are associated with this compound in therapeutic research?
The compound exhibits potential interactions with enzymes and receptors involved in cancer and inflammation. For instance, sulfanyl acetamide derivatives have shown activity against kinases and proteases implicated in tumor progression . Structural analogs, such as isoxazole and thiazole derivatives, target viral proteases and platelet aggregation pathways , suggesting broad applicability in medicinal chemistry.
Q. How do modifications to the tetrahydroquinazoline core affect bioactivity?
Substituent variations (e.g., methyl, nitro, or cyano groups) alter electronic and steric properties, impacting target binding. For example, introducing a hydroxymethyl group enhances solubility and bioactivity in related compounds , while sulfur atoms in the thiol group facilitate nucleophilic interactions with cysteine residues in enzymes . Comparative studies of derivatives (e.g., 2-phenylimidazo-benzothiazoles) highlight the importance of the fused bicyclic system for stabilizing ligand-receptor interactions .
Q. Are there contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions (e.g., cell lines, enzyme isoforms) or synthetic impurities. For example, variations in IC₅₀ values for kinase inhibitors could stem from differences in phosphorylation states or co-factor availability . Rigorous characterization of compound purity and standardized assay protocols are essential to reconcile such data .
Q. What is the role of the thiol group in the compound’s reactivity and interactions?
The thiol (-SH) group participates in nucleophilic substitution reactions, enabling covalent modifications of biological targets (e.g., cysteine-dependent enzymes) . It also contributes to hydrogen bonding and π-π stacking interactions, influencing solubility and stability in physiological environments . Redox-sensitive thiols may undergo disulfide formation, requiring inert atmospheres during experimental handling .
Q. How does the compound’s solubility and stability impact formulation in pharmacological studies?
The tetrahydroquinazoline core’s hydrophobicity and thiol reactivity pose challenges for aqueous solubility and long-term stability. Strategies include derivatization with polar groups (e.g., hydroxymethyl ) or formulation in co-solvents (e.g., DMSO/PEG mixtures). Accelerated stability studies under varying pH and temperature conditions are recommended to optimize storage and dosing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
